molecular formula C24H25NO4 B13616382 (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid

(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylicAcid

Cat. No.: B13616382
M. Wt: 391.5 g/mol
InChI Key: JBZXLQHJZHITMW-YDFBLROQSA-N
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Description

(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is a stereochemically complex organic compound It is a derivative of octahydroindole-2-carboxylic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired carboxylic acid . The Fmoc group is then introduced to protect the amine functionality, which is crucial for subsequent reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structural features allow it to mimic certain biological molecules, making it useful in biochemical assays .

Medicine

In medicine, (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases. Its role in the synthesis of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor, is well-documented .

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In the case of trandolapril synthesis, it acts as a precursor that undergoes enzymatic hydrolysis to form the active drug, which then inhibits the ACE enzyme, reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the Fmoc group in (2S,3aR,7aS)-1-Fmoc-octahydro-1H-indole-2-carboxylic acid provides unique advantages in synthetic chemistry, such as protecting the amine group during reactions and allowing for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(2S,3aR,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21+,22+/m1/s1

InChI Key

JBZXLQHJZHITMW-YDFBLROQSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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